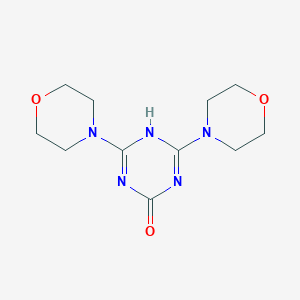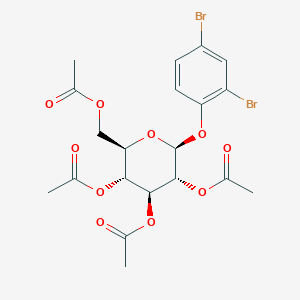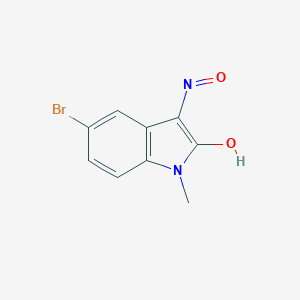![molecular formula C20H15N3O2 B413120 3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B413120.png)
3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a pyridinyl and benzoxazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the pyridinyl group. The final step involves the formation of the benzamide linkage. Reaction conditions often include the use of catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are crucial to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or alter its electronic properties.
Substitution: Common in modifying the benzamide or pyridinyl groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halogens or alkyl chains .
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 2-((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methylthio)-1H-benzimidazole
Uniqueness
Compared to similar compounds, 3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its benzoxazole ring, in particular, may offer distinct advantages in terms of stability and reactivity .
Eigenschaften
Molekularformel |
C20H15N3O2 |
|---|---|
Molekulargewicht |
329.4g/mol |
IUPAC-Name |
3-methyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H15N3O2/c1-13-4-2-5-14(10-13)19(24)22-16-7-8-18-17(11-16)23-20(25-18)15-6-3-9-21-12-15/h2-12H,1H3,(H,22,24) |
InChI-Schlüssel |
UUITWLDYQXQBOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[2-(3-Iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 2-chlorobenzoate](/img/structure/B413039.png)
![2-(3-bromo-4-methoxyphenyl)-N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-benzoxazol-5-amine](/img/structure/B413040.png)
![N-(4-bromobenzylidene)-N-[2-bromo-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B413041.png)
![4-fluorobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B413042.png)
![4-({[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 2-chlorobenzoate](/img/structure/B413043.png)
![N-[4-(benzyloxy)benzylidene]-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B413044.png)
![2,4-Diiodo-6-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413045.png)


![1-(4-Bromophenyl)ethanone [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B413051.png)
![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B413053.png)
![4-{[(isonicotinoylamino)carbothioyl]amino}-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide](/img/structure/B413057.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-thienyl)acryloyl]thiourea](/img/structure/B413063.png)
